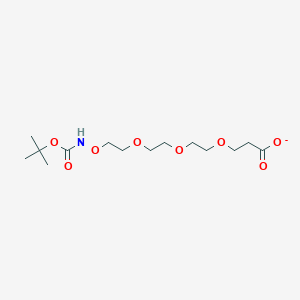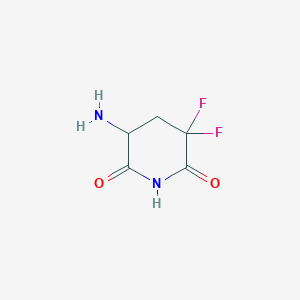
5-Amino-3,3-difluoropiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,3-difluoropiperidine-2,6-dione is a chemical compound with the molecular formula C5H6F2N2O2 and a molecular weight of 164.11 g/mol This compound is characterized by the presence of an amino group and two fluorine atoms attached to a piperidine-2,6-dione ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Amino-3,3-difluoropiperidine-2,6-dione may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-difluoropiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
5-Amino-3,3-difluoropiperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3,3-difluoropiperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine-2,6-dione: Lacks the amino group, which may affect its reactivity and applications.
5-Amino-2,6-dioxopiperidine: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.
Uniqueness
5-Amino-3,3-difluoropiperidine-2,6-dione is unique due to the presence of both an amino group and fluorine atoms on the piperidine-2,6-dione ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6F2N2O2 |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
5-amino-3,3-difluoropiperidine-2,6-dione |
InChI |
InChI=1S/C5H6F2N2O2/c6-5(7)1-2(8)3(10)9-4(5)11/h2H,1,8H2,(H,9,10,11) |
InChI Key |
NPPKXNRYNJCQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)C1(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


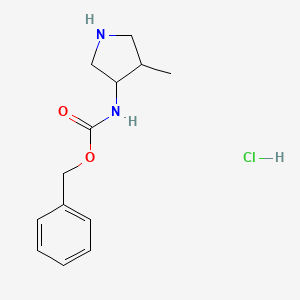
![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
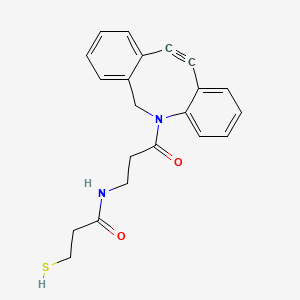
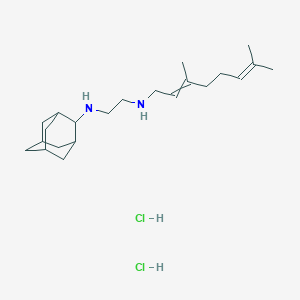
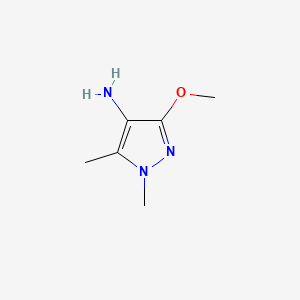
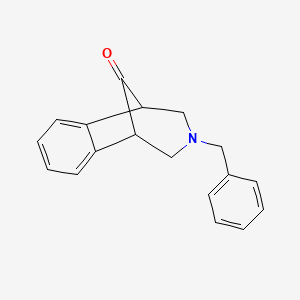
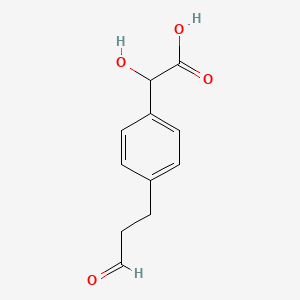
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
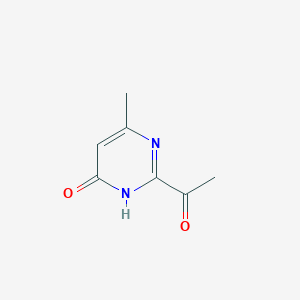
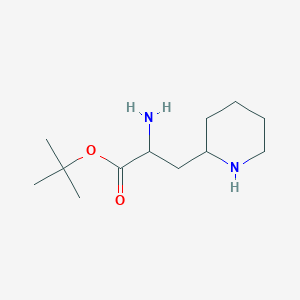
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
